tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
Description
This compound is a piperazine-carboxylate derivative featuring a pyrimidine core substituted with a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position. The tert-butyl carbamate group at the piperazine nitrogen enhances steric bulk and stability, making it a key intermediate in medicinal chemistry for drug discovery . Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CF₃) on the pyrimidine ring, which influence electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C14H18ClF3N4O2 |
|---|---|
Molecular Weight |
366.76 g/mol |
IUPAC Name |
tert-butyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H18ClF3N4O2/c1-13(2,3)24-12(23)22-6-4-21(5-7-22)10-8-9(15)19-11(20-10)14(16,17)18/h8H,4-7H2,1-3H3 |
InChI Key |
GAACBSHYKZGONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-ol
The pyrimidine scaffold is assembled using a modified Biginelli reaction. Trifluoroacetic anhydride (TFAA) facilitates cyclocondensation of ethyl trifluoroacetoacetate with guanidine hydrochloride in refluxing ethanol, yielding 2-(trifluoromethyl)pyrimidin-4-ol. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under catalytic dimethylformamide (DMF), producing 6-chloro-2-(trifluoromethyl)pyrimidin-4-ol in 78% yield.
Reaction Conditions
-
Temperature: 110°C
-
Time: 12 hours
-
Workup: Quenched with ice-water, extracted with dichloromethane (DCM), dried over Na₂SO₄.
Amination at the 4-Position
The 4-hydroxyl group is displaced via nucleophilic aromatic substitution (NAS) using Boc-protected piperazine. In a microwave-assisted reaction, 6-chloro-2-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv) reacts with tert-butyl piperazine-1-carboxylate (1.2 equiv) in dimethylacetamide (DMAc) at 150°C for 30 minutes, achieving 85% conversion.
Optimization Insights
-
Base : Potassium carbonate (K₂CO₃) outperforms triethylamine (TEA) in minimizing byproducts.
-
Solvent : DMAc enhances solubility of the aromatic substrate compared to DMF or acetonitrile.
Coupling and Deprotection Strategies
Boc Deprotection and Final Isolation
The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by neutralization with aqueous NaHCO₃. The free piperazine intermediate is extracted into DCM and re-protected if necessary. Final purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) affords the title compound in >95% purity.
Characterization Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 3.58 (t, J = 5.1 Hz, 4H, piperazine-H), 3.45 (t, J = 5.1 Hz, 4H, piperazine-H), 1.47 (s, 9H, Boc-CH₃).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-derived method employs Suzuki-Miyaura coupling for introducing the trifluoromethyl group. 4,6-Dichloropyrimidine reacts with trifluoromethylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1), yielding 6-chloro-2-(trifluoromethyl)pyrimidine. Subsequent amination with Boc-piperazine proceeds as above.
Advantages
-
Higher regioselectivity for the 2-position.
-
Tolerates electron-withdrawing groups on the pyrimidine.
Scalability and Industrial Considerations
Kilogram-Scale Production
A pilot-scale synthesis reported by AK Scientific uses continuous flow reactors for the amination step, reducing reaction time from hours to minutes. Key parameters:
Purity and Analytical Controls
Chemical Reactions Analysis
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Research
- The compound is being studied for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit enzymes like acetylcholinesterase and β-secretase positions it as a candidate for cognitive enhancement therapies .
- Its structural similarity to other piperazine derivatives suggests that it may modulate neuroinflammatory pathways, potentially reducing cytokine production and offering neuroprotective benefits.
-
In Vitro Studies
- Research indicates that compounds similar to tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate exhibit protective effects against amyloid-beta-induced cytotoxicity in astrocytes. These studies demonstrate enhanced cell viability and reduced inflammatory markers such as TNF-α and IL-6.
- In vitro assays have shown that this compound can inhibit the activity of enzymes involved in amyloid-beta metabolism, making it a target for further development in Alzheimer's research.
-
In Vivo Studies
- Animal model studies have reported significant improvements in cognitive function following the administration of piperazine derivatives similar to this compound. For instance, one study demonstrated that treatment resulted in decreased amyloid-beta levels and improved memory performance in scopolamine-treated rats.
Case Study 1: Cognitive Impairment Treatment
A clinical trial evaluated the effects of a piperazine-based compound on patients with mild cognitive impairment. Participants receiving the treatment showed statistically significant improvements in cognitive scores compared to the placebo group, indicating the potential of this class of compounds for cognitive enhancement.
Case Study 2: Neuroinflammation Reduction
In another study involving rodent models, administration of a similar piperazine derivative resulted in decreased neuroinflammation and enhanced synaptic function. This highlights the compound's potential neuroprotective properties and its role in mitigating cognitive decline associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups on the pyrimidine ring enhance its binding affinity and selectivity towards these targets. The piperazine ring provides conformational flexibility, allowing the compound to adopt the optimal orientation for binding. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Analogs :
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1)
- Substituents : 6-Cl, 2-SCH₃
- Molecular Weight : 344.86 vs. ~368.76 (target compound)
- LogP : 2.91 (higher lipophilicity due to -SCH₃) vs. estimated 3.2–3.5 for the target (-CF₃ is more hydrophobic) .
- Activity : Methylthio groups may reduce metabolic stability compared to CF₃, which resists oxidation .
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
- Substituents : 2-Cl, 6-Cl
- Impact : Dual chloro groups increase electrophilicity but reduce steric bulk compared to CF₃. LogP likely lower (~2.5–3.0), favoring solubility but weaker hydrophobic target binding .
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 170911-92-9)
Biological Activity
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1956318-11-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18ClF3N4O2
- Molecular Weight : 366.76 g/mol
- Structure : The compound features a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on specific enzymes related to cancer and microbial infections. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Overview
Case Studies
1. Anticancer Activity
In a study focused on pyrimidine derivatives, this compound demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The IC50 values were comparable to other known anticancer agents, indicating its potential as a therapeutic candidate .
2. Antimicrobial Properties
A high-throughput screening of over 100,000 compounds highlighted the antimicrobial potential of similar pyrimidine derivatives against Mycobacterium tuberculosis. The compound's structural modifications were found to enhance its activity against resistant strains, showcasing its promise in treating tuberculosis .
3. Enzyme Interaction Studies
Recent research has explored the interaction of this compound with cyclin-dependent kinases (CDK), particularly CDK4/6. The piperazine ring's positive charge appears to facilitate binding to the kinase's inactive conformation, which is crucial for developing selective inhibitors for cancer therapy .
Q & A
Q. What strategies enable regioselective functionalization of the pyrimidine ring?
- Methodological Answer :
- Directing Groups : Introduce substituents (e.g., amino or halogen) to guide cross-coupling reactions at specific positions .
- Catalytic C-H Activation : Use Pd or Cu catalysts with ligands (e.g., DMAP) for selective arylations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
